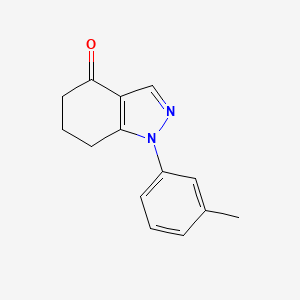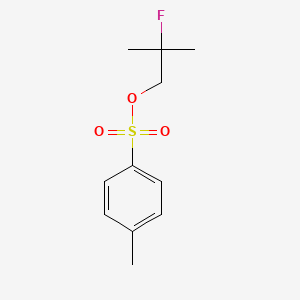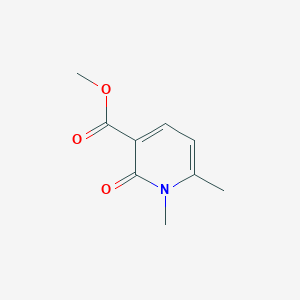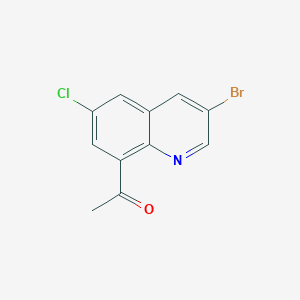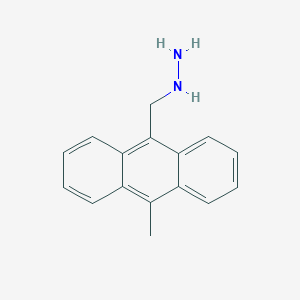
(10-Methyl-anthracen-9-ylmethyl)-hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10-Methyl-anthracen-9-ylmethyl)-hydrazine is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific fields. This compound, in particular, has a unique structure that makes it of interest for research in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (10-Methyl-anthracen-9-ylmethyl)-hydrazine typically involves the reaction of 10-methyl-anthracene with hydrazine. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions. The specific reaction conditions can vary, but common methods include:
Catalytic Hydrogenation: Using a palladium or platinum catalyst.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency.
化学反応の分析
Types of Reactions
(10-Methyl-anthracen-9-ylmethyl)-hydrazine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding anthracene derivatives.
Reduction: Reduction reactions can lead to the formation of different hydrazine derivatives.
Substitution: Substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of anthraquinone derivatives, while reduction can yield various hydrazine derivatives.
科学的研究の応用
(10-Methyl-anthracen-9-ylmethyl)-hydrazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of (10-Methyl-anthracen-9-ylmethyl)-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Another anthracene derivative with similar photophysical properties.
9-Methylanthracene: A simpler anthracene derivative used in similar applications.
Uniqueness
(10-Methyl-anthracen-9-ylmethyl)-hydrazine is unique due to its specific structure, which allows for distinct interactions with molecular targets and unique photophysical properties. This makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
887593-12-6 |
|---|---|
分子式 |
C16H16N2 |
分子量 |
236.31 g/mol |
IUPAC名 |
(10-methylanthracen-9-yl)methylhydrazine |
InChI |
InChI=1S/C16H16N2/c1-11-12-6-2-4-8-14(12)16(10-18-17)15-9-5-3-7-13(11)15/h2-9,18H,10,17H2,1H3 |
InChIキー |
IZONICWYCLAFRT-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


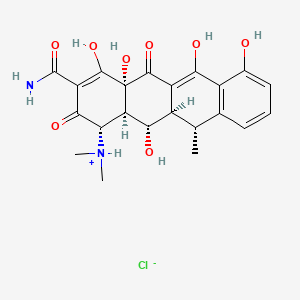
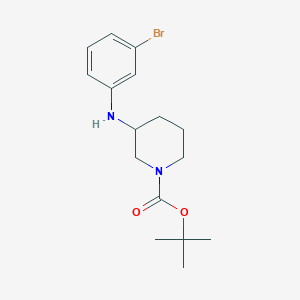

![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443410.png)
![[(4-Fluorophenyl)phenylmethyl]hydrazine](/img/structure/B12443414.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(benzylamino)methylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12443420.png)
![ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B12443425.png)
